B1577119 Palustrin-2b

Palustrin-2b

Cat. No.: B1577119
Attention: For research use only. Not for human or veterinary use.
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Description

Palustrin-2b is a cationic and amphipathic host defence peptide (HDP) belonging to the palustrin-2 family, first identified in amphibian skin secretions . This peptide exhibits potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including problematic methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism of action is primarily membranolytic, making it difficult for bacteria to develop resistance; it is thought to operate through models such as the carpet or toroidal pore model, leading to membrane disruption and cell death . Beyond its antimicrobial applications, this compound and its analogues demonstrate remarkably potent anticancer activity, with studies showing high efficacy against human cancer cell lines such as gastric cancer, while often remaining non-haemolytic at therapeutic concentrations . Structurally, peptides in this family often feature a characteristic C-terminal disulfide-bridged cyclic domain known as the "Rana box," though research indicates that truncated analogues without this motif can maintain potent bioactivity while potentially reducing haemolysis, thus improving their therapeutic index . In solution, this compound is typically unstructured but adopts a defined alpha-helical conformation upon interaction with membrane-mimetic environments or hydrophobic interfaces, which is crucial for its function . This product is intended for research purposes only, including investigations into novel antibiotic alternatives, mechanisms of membrane interaction, and the development of anticancer therapies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

GFFSTVKNLATNVAGTVIDTLKCKVTGGCRS

Origin of Product

United States

Molecular Structure and Biophysical Characterization of Palustrin 2b

Primary Structure Elucidation and Amino Acid Sequence Analysis

The primary structure, or the linear sequence of amino acids, is the fundamental determinant of a protein's or peptide's final three-dimensional shape and function. The palustrin-2 family of peptides typically consists of around 31 amino acid residues. researchgate.net While the specific sequence of Palustrin-2b is a defining characteristic, related peptides in this family, such as Palustrin-Ca, have been extensively studied. Palustrin-Ca, isolated from the American bullfrog Lithobates catesbeianus, has the amino acid sequence GFLDIIKDTGKEFAVKILNNLKCKLAGGCPP. researcher.lifenih.govrcsb.org Peptides in the palustrin-2 family share a high degree of homology in their amino acid sequences. tandfonline.com

Another example is Palustrin-2ISb, from the endangered frog Odorrana ishikawae, which is composed of 36 amino acid residues. researchgate.netnih.gov The primary structure of these peptides is often determined through techniques like mass spectrometry and N-terminal amino acid sequencing. The precursor proteins of these peptides typically feature a signal peptide, an acidic spacer region, and a processing site that is cleaved to release the mature, active peptide. tandfonline.comnih.gov

Table 1: Amino Acid Sequence of Palustrin-Ca (a representative of the Palustrin-2 family)

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
1 Glycine G
2 Phenylalanine F
3 Leucine L
4 Aspartic Acid D
5 Isoleucine I
6 Isoleucine I
7 Lysine (B10760008) K
8 Aspartic Acid D
9 Threonine T
10 Glycine G
11 Lysine K
12 Glutamic Acid E
13 Phenylalanine F
14 Alanine A
15 Valine V
16 Lysine K
17 Isoleucine I
18 Leucine L
19 Asparagine N
20 Asparagine N
21 Leucine L
22 Lysine K
23 Cysteine C
24 Lysine K
25 Leucine L
26 Alanine A
27 Glycine G
28 Glycine G
29 Cysteine C
30 Proline P

Secondary Structure Determination

The local folding of the polypeptide chain into regular, repeating structures constitutes its secondary structure. For this compound and its relatives, the alpha-helix is the predominant secondary structural motif.

Alpha-Helical Conformation Analysis

In a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE), palustrin peptides adopt a distinct alpha-helical conformation. biorxiv.orgnih.gov The alpha-helix is a right-handed coiled structure stabilized by hydrogen bonds between the carbonyl oxygen of one amino acid and the amide hydrogen of an amino acid situated four residues further down the chain. wikipedia.org In the case of Palustrin-Ca, this alpha-helical segment extends from residue Isoleucine-6 to Alanine-26. researcher.lifenih.govresearchgate.net This helical structure is a common feature among many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes. plos.org The formation of this secondary structure is often induced upon contact with a hydrophobic environment, as these peptides are typically unstructured in aqueous solutions. biorxiv.org

Role of Amphipathicity in Structural Organization

A key feature of the alpha-helical structure of palustrin peptides is its amphipathic nature. nih.govresearchgate.net This means that the helix has a distinct segregation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues. researchgate.net When viewed as a helical wheel projection, the hydrophobic residues are clustered on one face of the helix, while the charged and polar hydrophilic residues are on the opposite face. tandfonline.com This amphipathic arrangement is critical for the peptide's ability to interact with the lipid bilayer of cell membranes. The hydrophobic face can insert into the nonpolar, fatty acid core of the membrane, while the hydrophilic face can interact with the polar head groups of the phospholipids (B1166683) and the surrounding aqueous environment. researchgate.net This structural organization facilitates the peptide's ability to disrupt membrane integrity.

Tertiary Structure Elucidation and Disulfide Bond Linkages

Three-Dimensional Structure Determination via NMR Spectroscopy

The precise three-dimensional structure of peptides like Palustrin-Ca has been determined using two-dimensional nuclear magnetic resonance (NMR) spectroscopy. researcher.lifenih.govbiorxiv.org This powerful technique allows for the determination of the spatial proximity of different atoms within the molecule. NMR studies on Palustrin-Ca were conducted in a mixture of water and trifluoroethanol-d3, a solvent system that promotes the formation of secondary structures. researcher.lifebiorxiv.org The data obtained from these experiments, including nuclear Overhauser effect (NOE) connectivities, provide the distance constraints used to calculate and model the peptide's 3D structure. researchgate.net The resulting models reveal a well-defined alpha-helix connected to the C-terminal cyclic "Rana box" domain. rcsb.org The Protein Data Bank (PDB) contains the structural ensemble for Palustrin-Ca under the accession code 7P4X. rcsb.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Palustrin-Ca
Palustrin-2ISb
Palustrin-2ISa
Palustrin-2ARa
Palustrin-2VLa
Trifluoroethanol (TFE)
Glycine
Phenylalanine
Leucine
Aspartic Acid
Isoleucine
Lysine
Threonine
Glutamic Acid
Alanine
Valine
Asparagine
Cysteine

Conformational Dynamics and Stability Studies

Detailed experimental studies on the conformational dynamics and stability of this compound are limited in publicly available research. Such studies are crucial for understanding the peptide's mechanism of action and its interactions with biological membranes.

As of the latest available scientific literature, there have been no specific molecular dynamics (MD) simulations reported for this compound in membrane-mimicking environments. While such studies have been conducted for other members of the palustrin family, like Palustrin-Ca, providing insights into their behavior at membrane interfaces, equivalent data for this compound has not been published. biorxiv.orgresearchgate.net These types of simulations are instrumental in visualizing peptide-membrane interactions at an atomic level, including insertion depth, orientation, and the conformational changes that are critical for antimicrobial activity. The absence of this data for this compound represents a significant gap in the understanding of its specific mode of action.

Molecular Mechanisms of Biological Interactions

Membrane Interaction Theories and Models

The initial step for the action of most host defense peptides involves binding to the target cell membrane, a process driven by electrostatic and hydrophobic attractions. biorxiv.org Following this initial binding, several models describe the subsequent events leading to membrane disruption and cell death. mdpi.comnih.gov

The fundamental mechanism of action for many antimicrobial peptides, including those in the palustrin family, is the direct permeabilization and disruption of the cell membrane's integrity. researchgate.netmdpi.comwisdomlib.org This process involves the peptide compromising the membrane barrier, which normally prevents the free passage of substances. wisdomlib.org This disruption leads to the leakage of essential cellular components, such as ions and metabolites, and the dissipation of the membrane's electrochemical potential, ultimately resulting in cell death. biorxiv.orgresearchgate.net The process is generally rapid and does not rely on specific membrane receptors, which is why the development of microbial resistance to this physical mode of action is considered difficult. researchgate.net Studies on related peptides show that they can cause the influx of markers like calcein (B42510) through the membrane, demonstrating this permeabilizing effect. nih.gov The disruption can be severe, leading to the complete disintegration of the membrane structure. oecd.org

Evidence from closely related peptides, such as Palustrin-Ca, suggests that a non-pore-forming mechanism is highly probable. biorxiv.orguniprot.orgresearchgate.net Molecular dynamics simulations show that Palustrin-Ca preferentially adopts a position parallel to the surface of a model membrane. biorxiv.orgresearchgate.net This orientation is characteristic of the "carpet model" or the "interfacial activity model".

Carpet Model : In this model, the peptides accumulate on the surface of the lipid bilayer, effectively "carpeting" the membrane. mdpi.comtulane.edu Once a threshold concentration is reached, the peptides cause a detergent-like effect, destabilizing the membrane structure and leading to its disintegration without forming discrete pores. biorxiv.orgmdpi.com This mechanism involves the disruption of the bilayer's curvature. biorxiv.org

Interfacial Activity Model : This model also emphasizes the activity of peptides at the membrane interface rather than the formation of transmembrane channels. nih.gov The accumulation of peptides on the membrane surface disrupts the normal packing of lipids, leading to permeabilization.

While evidence may favor non-pore-forming mechanisms for some palustrins, the formation of transmembrane pores is a classic mechanism for many antimicrobial peptides and remains a possibility. biorxiv.orgnih.gov These models are generally categorized into two main types:

Barrel-Stave Model : In this configuration, peptides insert perpendicularly into the membrane and aggregate to form a barrel-like structure. mdpi.comnih.gov The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the interior of an aqueous channel. mdpi.complos.org This creates a stable, well-defined pore through the bilayer. researchgate.net

Toroidal Pore Model : This model involves the peptides inducing a significant curvature in the lipid bilayer. nih.gov The peptides insert into the membrane and, along with the head groups of the lipid molecules, bend inward to form a continuous pore. biorxiv.orgmdpi.com Unlike the barrel-stave model, the pore is lined by both the peptides and the lipid head groups, leading to a more disordered and dynamic channel. mdpi.complos.org

Table 1: Comparison of Membrane Interaction Models

Feature Barrel-Stave Model Toroidal Pore Model Carpet Model
Peptide Orientation Perpendicular to membrane Perpendicular to membrane Parallel to membrane surface
Pore Structure Well-defined, peptide-lined channel Disordered, peptide- and lipid-lined channel No discrete pore formation
Membrane Involvement Lipids form the boundary around the peptide bundle Lipid head groups bend inward to line the pore Membrane is destabilized and micellized
Primary Action Forms a stable transmembrane channel for leakage Induces high membrane curvature and transient pores Detergent-like disruption of the bilayer

Data compiled from multiple sources. biorxiv.orgmdpi.comnih.govresearchgate.netnih.gov

A key feature of many host defense peptides, including those of the palustrin-2 family, is their ability to selectively target microbial cells over host (e.g., mammalian) cells. biorxiv.orgnih.gov This selectivity is often attributed to the differences in the composition of the outer leaflets of the cell membranes. Bacterial membranes are typically rich in anionic phospholipids (B1166683), which creates a strong electrostatic attraction for cationic peptides like palustrins. biorxiv.orgmdpi.com In contrast, mammalian cell membranes are generally zwitterionic (electrically neutral) on their outer surface, resulting in weaker interactions. biorxiv.org

Molecular dynamics simulations of the related Palustrin-Ca peptide with a model membrane show that its positively charged lysine (B10760008) residues interact favorably with the negatively charged headgroups of the membrane lipids. biorxiv.orgresearchgate.net Furthermore, the peptide's hydrophobic residues penetrate the hydrophobic core of the micelle, anchoring it to the membrane. biorxiv.org This amphipathic nature—the separation of charged/hydrophilic and nonpolar/hydrophobic regions—is crucial for its membrane-disrupting activity. biorxiv.orgresearchgate.net The low hemolytic activity reported for many palustrin-2 peptides indicates a preferential interaction with microbial membranes over red blood cell membranes. mdpi.com

Pore-Forming Mechanisms (e.g., Toroidal Pore Model, Barrel-Stave Model)

Intracellular Target Modulation and Inhibition

While the primary mode of action for most antimicrobial peptides is membrane disruption, some peptides are known to translocate across the membrane without causing complete lysis and then interfere with internal cellular processes. scispace.com

Once inside a cell, peptides could theoretically interfere with vital life processes, such as the synthesis of DNA and RNA. researchgate.netnih.gov This represents a secondary mechanism of action for some antimicrobial agents. creative-biolabs.com The inhibition of nucleic acid synthesis can occur through several pathways:

Inhibition of DNA Replication : Some antibiotics function by targeting enzymes essential for DNA replication, such as DNA gyrase and topoisomerase. creative-biolabs.combiomol.com By binding to these enzymes, they can prevent the proper coiling and uncoiling of DNA, leading to strand breaks and the cessation of replication. creative-biolabs.com

Inhibition of RNA Transcription : Other agents can bind to DNA-dependent RNA polymerase, the enzyme responsible for transcribing DNA into RNA. biomol.com This action blocks the initiation of transcription, preventing the synthesis of messenger RNA and, consequently, all protein production. biomol.comnih.gov

Although interference with nucleic acid synthesis is a known antibacterial mechanism, direct evidence specifically linking Palustrin-2b to the inhibition of these intracellular pathways is not established in the available literature. The predominant and most well-supported mechanism of action for the palustrin family of peptides remains the direct disruption of the cell membrane. mdpi.com

Disruption of Protein Synthesis and Enzyme Activity

While the primary mechanism of action for many antimicrobial peptides (AMPs) is the physical disruption of the cell membrane, some have been shown to possess intracellular targets, including the machinery responsible for protein synthesis and essential enzymatic activities. nih.govnih.gov The process of protein synthesis, which involves the transcription of DNA to mRNA and subsequent translation into amino acid chains by ribosomes, is a vital function for bacterial survival. libretexts.orgcolostate.edu Inhibition at any stage—initiation, elongation, or termination—can be lethal to the cell. libretexts.org

Some peptides, after crossing the cell membrane, can interfere with this process. nih.gov For instance, certain proline-rich antimicrobial peptides (PrAMPs) are known to bind to the bacterial ribosome, blocking the peptidyl transferase center and the peptide-exit tunnel, thereby halting protein synthesis. nih.gov Other antibiotics achieve a similar effect by preventing the binding of tRNA to the ribosome-mRNA complex. uobaghdad.edu.iq

In the context of this compound, its classification as a potential enzyme inhibitor has been noted in databases. frontiersin.org However, detailed research focusing specifically on its ability to disrupt protein synthesis or the activity of specific bacterial enzymes is not extensively documented in the current scientific literature. Studies on analogues of the Palustrin-2 family suggest that while membrane permeabilization is a key feature, multiple modes of action, potentially including interaction with intracellular targets, cannot be entirely ruled out and warrant further investigation. nih.govmdpi.com

Impact on Cell Wall Synthesis and Integrity

The bacterial cell wall, composed primarily of peptidoglycan, is a crucial structure that provides physical protection and prevents osmotic lysis. libretexts.orgoregonstate.education The biosynthesis of peptidoglycan is a complex process and a well-established target for many successful antibiotics, including β-lactams and glycopeptides. nih.govbiomol.com These agents typically act by inhibiting enzymes like transpeptidases (also known as penicillin-binding proteins or PBPs) or by binding to peptidoglycan precursors such as Lipid II, thereby preventing the proper assembly and cross-linking of the cell wall. biomol.comresearchgate.netmdpi.com

Antimicrobial peptides (AMPs) can also interfere with cell wall integrity. Some AMPs are known to target and bind to Lipid II, the monomeric building block of peptidoglycan, effectively sequestering it and halting the synthesis pathway. researchgate.net This action cripples the cell's ability to repair its wall or expand during growth, leading to structural failure and cell death. researchgate.net

Mechanistic Studies using Advanced Imaging and Permeability Assays

To elucidate the precise mechanisms by which antimicrobial peptides like this compound exert their effects, researchers employ a variety of advanced techniques. These methods allow for the real-time observation and quantification of peptide-induced damage to bacterial cells. Fluorescence microscopy and specific permeability assays are particularly powerful tools in this regard, providing insights into membrane integrity and the kinetics of cell death. frontiersin.orgbiomol.com

Fluorescence Microscopy and Membrane Permeability Assays (e.g., NPN Assay, Propidium Iodide Staining)

Fluorescence microscopy offers a direct visual method to observe the effects of peptides on bacterial cells. By using specific fluorescent dyes, it is possible to distinguish between live and dead cells and visualize membrane damage. frontiersin.org

To quantify membrane damage, two common assays are the N-Phenyl-1-naphthylamine (NPN) uptake assay and Propidium Iodide (PI) staining. biomol.com

N-Phenyl-1-naphthylamine (NPN) Assay: NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane of Gram-negative bacteria. When the outer membrane is damaged or its permeability is increased by an antimicrobial agent, NPN can partition into the membrane's lipid environment, resulting in a significant increase in fluorescence. nih.gov This assay is therefore used specifically to measure the permeabilization of the outer membrane.

Propidium Iodide (PI) Staining: Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. oregonstate.educationresearchgate.net When the inner or cytoplasmic membrane is compromised, PI enters the cell, binds to DNA, and emits a strong red fluorescence. researchgate.net An increase in PI fluorescence is a definitive indicator of cytoplasmic membrane permeabilization and is often used as a marker for cell death. researchgate.net

In a study on GL-29, an analogue of Palustrin-2ISb, these techniques were used to investigate its mechanism. The results from NPN and SYTOX Green (another nucleic acid stain) assays confirmed that the peptide's antimicrobial activity involved membrane permeabilization. mdpi.com Fluorescence microscopy further visualized this membrane damage in both S. aureus and E. coli. frontiersin.orgmdpi.com

Assay TypeTarget MembranePrincipleIndication
NPN Uptake Assay Outer Membrane (Gram-negative)The fluorescent probe N-Phenyl-1-naphthylamine enters the membrane when damaged, causing an increase in fluorescence. nih.govIncreased outer membrane permeability.
Propidium Iodide (PI) Staining Inner (Cytoplasmic) MembraneThe dye enters the cell through a compromised membrane and fluoresces upon binding to intracellular nucleic acids. oregonstate.educationresearchgate.netLoss of cytoplasmic membrane integrity, often indicating cell death.

These assays provide quantitative and qualitative data on how peptides like this compound disrupt bacterial membrane structures, a key aspect of their antimicrobial function. biomol.com

Structure Activity Relationship Sar Studies of Palustrin 2b

Impact of Amino Acid Substitutions and Modifications on Biological Activity

Modifying the amino acid sequence of Palustrin-2 peptides has a profound impact on their biological activity. Strategic substitutions can enhance antimicrobial potency, broaden the spectrum of activity, and improve selectivity towards microbial cells.

A key strategy involves increasing the peptide's net positive charge, often by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) (Lys) or arginine (Arg). nih.gov This enhances the initial electrostatic attraction between the peptide and the negatively charged components of microbial membranes. nih.govmdpi.com For instance, the modification of Palustrin-OG1 to create the analogue OG2 involved both amino acid deletions and substitutions. researchgate.netlongdom.org This resulted in OG2 having a higher net positive charge, which contributed to its enhanced antimicrobial activity and lower cytotoxicity compared to the parent peptide. longdom.orgnih.gov

Similarly, a study on a Ranatuerin-2 peptide, which also features a C-terminal "Rana box" like Palustrin-2, demonstrated that substituting acidic amino acids with lysine residues significantly enhanced antibacterial activity. mdpi.com The introduction of a lysine residue into another peptide, B1AW, also resulted in an AMP with enhanced, broad-spectrum antibacterial activity. researchgate.net These findings underscore a common strategy in AMP design: increasing cationicity often correlates with improved antimicrobial function, although a simple linear relationship does not always exist. researchgate.netresearchgate.net

The table below summarizes the impact of specific amino acid substitutions on Palustrin-2 and related peptide analogues.

Parent PeptideAnalogueKey Modification(s)Impact on Biological Activity
Palustrin-OG1OG2Deletions and substitutions creating higher net positive charge and amphiphilicity. researchgate.netlongdom.orgnih.govHigher antimicrobial activity and lower cytotoxicity. longdom.org
Ranatuerin-2AW (R2AW)[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂Substitution of acidic residues with Lysine (K); introduction of Leucine (L) after Rana box removal. mdpi.comRemarkable improvement in activity against Gram-positive and Gram-negative bacteria. mdpi.com

Role of Peptide Length and Truncation on Bioactive Potency (e.g., C-terminal deletions)

The length of a peptide is a critical factor for its biological function. Studies on Palustrin-2b analogues have extensively used truncation, particularly the deletion of the C-terminal "Rana box," to probe its role. The Rana box is a highly conserved cyclic domain, typically containing six or seven amino acids stabilized by a disulfide bond, found in many antimicrobial peptides from the Ranidae family. mdpi.commdpi.com

In the case of Palustrin-2ISb, its 29-amino-acid truncated form, which lacked the seven C-terminal amino acids of the Rana box, surprisingly possessed greater antimicrobial activity than the native 36-residue peptide. nih.gov Further studies on a Palustrin-2ISb analogue, GL-29, led to the design of GL-22, a truncated version lacking the Rana box. mdpi.comnih.gov The results confirmed that the formation of the cyclic disulfide bridge in the Rana box had little influence on its antimicrobial activity. mdpi.com Similarly, for the peptide Palustrin-2LTb, the antimicrobial activity peaked after the C-terminal 'Rana Box' was removed. nih.gov

However, there is a limit to this truncation. While removing the Rana box can be beneficial, further shortening of the peptide chain often leads to a significant loss of potency. nih.gov When GL-22 was truncated into several shorter analogues from both its C-terminus and N-terminus, the resulting peptides did not exhibit potent antimicrobial activity. mdpi.comnih.gov Likewise, with Palustrin-2LTb, the fragments lost all antimicrobial efficacy as the peptide length was reduced to 12 amino acids or less. nih.gov This suggests that while the Rana box itself may not be essential for the lytic activity, a critical peptide length is required to maintain the structural conformation necessary for membrane interaction. nih.govresearchgate.net

The following table details the effects of truncation on various Palustrin-2 peptides.

Parent PeptideTruncated AnalogueDescription of TruncationEffect on Antimicrobial Potency
Palustrin-2ISb (36 aa)Palustrin-2ISb (1-29)Deletion of the C-terminal 7-residue Rana box. nih.govGreater antimicrobial activity than the native peptide. nih.gov
GL-29GL-22Deletion of the Rana box. mdpi.comnih.govSimilar antimicrobial activity to GL-29, but with much lower haemolysis. mdpi.comnih.gov
GL-22GL-9, FV-8, VN-8Further N-terminal and C-terminal truncations. mdpi.comSignificant reduction or loss of antimicrobial activity. mdpi.com
Palustrin-2LTbFragment 3Removal of the C-terminal Rana Box. nih.govStrongest antimicrobial activity among all tested fragments. nih.gov
Palustrin-2LTbFragments ≤12 aaExtensive truncation. nih.govComplete loss of antimicrobial efficacy. nih.gov

Influence of Charge Distribution, Hydrophobicity, and Amphipathicity on Molecular Interaction

The antimicrobial action of this compound is intrinsically linked to its physicochemical properties, namely its net charge, hydrophobicity, and amphipathicity. mdpi.comimrpress.com These factors govern the peptide's ability to selectively bind to and disrupt microbial membranes.

Charge Distribution: A net positive charge is a hallmark of most antimicrobial peptides, facilitating the initial electrostatic interaction with negatively charged bacterial membranes (containing lipopolysaccharides or teichoic acids). nih.govresearchgate.net The modification of Palustrin-OG1 to OG2, which increased the net positive charge, resulted in a more potent antimicrobial. longdom.orgnih.gov Studies on Palustrin-Ca show its lysine residues interacting with the negatively charged sulfate (B86663) headgroups of a bacterial membrane mimic. researchgate.netbiorxiv.org

Hydrophobicity and Amphipathicity: Hydrophobicity, the presence of nonpolar residues, is crucial for the peptide to insert into and disrupt the lipid bilayer of the cell membrane. nih.gov However, this must be balanced, as excessive hydrophobicity can lead to non-specific lysis of host cells, such as red blood cells. longdom.org The key is amphipathicity—the spatial separation of hydrophobic and hydrophilic residues. preprints.org Palustrin-2 peptides typically adopt an amphipathic α-helical structure in a membrane-like environment. mdpi.combiorxiv.org This conformation places the hydrophobic residues on one face of the helix, which interacts with the lipid core of the membrane, and the hydrophilic/charged residues on the opposite face, which interacts with the lipid headgroups and aqueous environment. researchgate.netbiorxiv.org The analogue OG2 was designed to have lower hydrophobicity but higher amphiphilicity than its parent, Palustrin-OG1, contributing to its improved therapeutic profile. longdom.orgnih.gov

The table below compares the physicochemical properties of selected Palustrin-2 analogues.

PeptideNet ChargeHydrophobicity (H)Key Structural Feature
Palustrin-OG1LowerHigherParent peptide with higher hemolytic activity. longdom.orgnih.gov
OG2HigherLowerAnalogue with higher amphiphilicity, improved antimicrobial activity, and lower cytotoxicity. longdom.orgnih.gov
GL-29+40.547Parent analogue with Rana box. researchgate.net
GL-22+40.536Truncated (no Rana box), adopts α-helical structure in membrane-mimetic solutions. mdpi.comresearchgate.net
Palustrin-CaCationicAmphipathicForms an α-helix (residues 6-26) that interacts with membrane surfaces. biorxiv.orgresearchgate.net

Rational Design and Optimization Strategies for this compound Analogues

Rational design uses the knowledge gained from SAR studies to create new peptide analogues with superior properties. researchgate.netresearchgate.net For this compound, optimization strategies focus on enhancing antimicrobial potency while minimizing toxicity to host cells.

Key strategies include:

Truncation and C-terminal Modification: As established, removing the C-terminal Rana box can be a viable strategy to simplify synthesis and potentially improve activity. mdpi.comnih.gov Furthermore, adding a C-terminal amidation can increase the peptide's stability and antimicrobial activity. mdpi.com The analogue R2AW(1-22)-NH₂, based on a related peptide family, was designed with C-terminal amidation after the Rana box was removed, which maintained its antibacterial potency. mdpi.com

Bioinformatics and Computational Modeling: Modern design efforts are often guided by computational tools. nih.govresearchgate.net Online servers and molecular dynamics simulations can predict the secondary structure, physicochemical properties, and peptide-membrane interactions of designed analogues before they are synthesized. nih.govbiorxiv.org This allows for a more targeted and efficient approach to optimization, screening potential candidates virtually to identify those with the highest probability of success. nih.gov For example, simulations were used to model Palustrin-Ca's interaction with micelles, confirming that it maintains its α-helical structure and aligns parallel to the membrane surface, an energetically favorable position for disruption. biorxiv.orgresearchgate.net

These rational design approaches, built on a solid foundation of SAR studies, are crucial for developing this compound analogues into potential next-generation therapeutic agents.

Advanced Research Methodologies and Analytical Techniques

High-Resolution Separation and Purification Techniques

The initial stages of studying Palustrin-2b involve its separation and purification from either natural sources, such as amphibian skin secretions, or from synthetic peptide preparations. High-resolution chromatographic techniques are indispensable for obtaining a highly pure peptide sample, which is a prerequisite for accurate structural and functional analyses.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purification and analysis of this compound and its analogs. mdpi.comnih.govhplc.eu This method separates molecules based on their hydrophobicity. nih.gov In the context of this compound, crude extracts or synthetic peptide mixtures are passed through a column packed with a nonpolar stationary phase (e.g., C18). mdpi.comhplc.eu A gradient of increasing organic solvent, typically acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the bound peptides. mdpi.comhplc.eu

For instance, in the purification of synthetic Palustrin-2 analogues, a gradient elution from 10% to 100% of a solution containing 80% acetonitrile was employed to achieve separation. mdpi.com The high resolving power of RP-HPLC allows for the separation of peptides that differ by even a single amino acid. hplc.eu The purity of the collected fractions is often assessed by analytical RP-HPLC, with elution profiles monitored by UV absorbance, commonly at 212 nm. insights.bio This technique is not only crucial for purification but also serves as a quality control step to ensure the homogeneity of the peptide sample before further characterization. nih.gov

Table 1: RP-HPLC Parameters for this compound and Analog Analysis
ParameterDescriptionCommon Values/RangesReference
Stationary PhaseThe nonpolar material inside the column that interacts with the peptides.C18 (wide pore) mdpi.comhplc.eu
Mobile Phase AThe aqueous solvent, often containing an ion-pairing agent.0.1% TFA in water hplc.eu
Mobile Phase BThe organic solvent used to elute the peptides.Acetonitrile (often with 0.05% or 0.1% TFA) mdpi.comhplc.eu
Elution ModeThe method of changing the mobile phase composition.Gradient elution (increasing concentration of Mobile Phase B) mdpi.com
DetectionThe method used to monitor the elution of peptides.UV absorbance at 212 nm or 214 nm insights.bio

Gel Filtration and Affinity Chromatography (e.g., Sephadex G50)

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. creativebiomart.net This technique is particularly useful for desalting peptide solutions and for separating peptides of significantly different molecular weights. nih.gov In the study of Palustrin-2CE, a variant of Palustrin-2, Sephadex G50 chromatography was utilized as a key purification step. tandfonline.comoup.comjst.go.jptandfonline.comgenscript.com.cn After initial purification steps, the peptide solution was passed through a Sephadex G50 column, which effectively separated the desired peptide from smaller and larger contaminants, resulting in a purity of approximately 97%. tandfonline.comoup.comjst.go.jptandfonline.comgenscript.com.cn

Affinity chromatography is another powerful purification technique that relies on specific binding interactions between the target molecule and a ligand immobilized on the chromatography matrix. In the context of recombinant Palustrin-2CE expression, a Glutathione (B108866) S-transferase (GST) fusion tag was used. tandfonline.com This allowed the fusion protein to be selectively captured on a GST-resin, a form of affinity chromatography, facilitating its separation from other cellular proteins. tandfonline.com Following purification, the GST-tag was cleaved, and the released Palustrin-2CE was further purified by Sephadex G50 chromatography. tandfonline.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nthu.edu.tw It is an indispensable tool for the precise characterization of peptides like this compound, providing accurate molecular weight determination, sequence verification, and analysis of post-translational modifications. americanpharmaceuticalreview.com

MALDI-TOF Mass Spectrometry (MS) for Molecular Mass and Purity Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of peptides. micropspbgmu.rubiomerieux.com In this technique, the peptide sample is co-crystallized with a matrix that absorbs laser energy. biomerieux.com A laser pulse desorbs and ionizes the peptide, and the time it takes for the ion to travel through a flight tube to the detector is proportional to its mass-to-charge ratio. biomerieux.com MALDI-TOF MS is widely used to confirm the molecular mass of purified Palustrin-2 peptides and to assess the purity of the sample. jmbfs.org It provides a quick and accurate confirmation that the correct peptide has been synthesized or isolated. euphresco.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique used for the analysis of biomolecules. wikipedia.org ESI-MS generates ions directly from a solution, making it highly compatible with liquid chromatography. nih.gov This technique is particularly valuable for analyzing complex mixtures of peptides and can produce multiply charged ions, which allows for the analysis of large molecules on mass spectrometers with a lower mass range. wikipedia.org In the study of amphibian skin secretions, ESI-MS has been instrumental in the identification and characterization of novel peptides, including Palustrin-2CBa. researchgate.netnih.gov The ability to couple ESI-MS with liquid chromatography (LC-MS) provides a powerful platform for the analysis of complex peptidomes. americanpharmaceuticalreview.com

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are fundamental in elucidating the three-dimensional structure of peptides like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide critical insights into atomic-level conformation and secondary structure content, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides in solution, mimicking a physiological environment. elte.hunih.gov While a specific, complete NMR structural elucidation for this compound is not available in the cited literature, extensive studies on homologous peptides from the palustrin-2 family, such as Palustrin-Ca, provide a detailed framework for its likely structural characteristics. researchgate.netbiorxiv.orgnih.gov

The structural analysis of Palustrin-Ca was conducted using two-dimensional (2D) NMR spectroscopy in a 50% trifluoroethanol (TFE)/water solvent mixture. researchgate.netbiorxiv.org TFE is a solvent known to promote and stabilize secondary structural elements, such as α-helices, that are often observed in the hydrophobic environment of biological membranes. researchgate.net The process of structure determination involves several key steps:

Resonance Assignment: Measurement of a series of 2D NMR spectra, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy), allows for the assignment of specific proton resonances to individual amino acid residues within the peptide sequence. libretexts.orguzh.ch

Distance Restraints: The Nuclear Overhauser Effect (NOE) is central to determining 3D structure. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons that are close to each other (typically <5 Å), generating a set of distance restraints. uzh.ch For Palustrin-Ca, numerous short- and medium-range NOE connectivities indicative of an α-helical secondary structure were identified. researchgate.net

Structure Calculation: Using the experimentally derived distance restraints, computational algorithms are employed to calculate an ensemble of structures consistent with the NMR data. uzh.ch

For Palustrin-Ca, this analysis revealed a well-defined amphipathic α-helix spanning residues Ile⁶ to Ala²⁶. researchgate.netbiorxiv.orgnih.gov This helical structure is a common feature of many antimicrobial peptides. The C-terminal end of the peptide features a cyclic disulfide-bridged domain between residues Cys²³ and Cys²⁹, a conserved feature in many peptides from the Ranidae family known as the 'Rana box'. researchgate.netbiorxiv.orgresearchgate.net Given the high sequence homology, it is highly probable that this compound adopts a similar conformation, characterized by a primary α-helical body and a C-terminal cyclic loop.

Table 1: Representative NMR Structural Statistics for Palustrin-Ca (A Homologue of this compound)
Structural StatisticValue
PDB Deposition Code7P4X biorxiv.org
Method2D NMR Spectroscopy researchgate.netnih.gov
Solvent50% TFE-d₃/H₂O researchgate.netnih.gov
Defined Structureα-helix (residues 6-26) researchgate.netnih.gov
C-terminal FeatureCyclic disulfide bridge (Cys²³-Cys²⁹) researchgate.netnih.gov
Total Structures Calculated20 biorxiv.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in different environments. nih.govnih.gov The far-UV CD spectrum (190-250 nm) is characteristic of the peptide backbone conformation. researchgate.net

Studies on analogues of Palustrin-2 peptides, such as GL-29 and GL-22 (derived from Palustrin-2ISb), demonstrate their conformational flexibility. mdpi.com In an aqueous environment (e.g., 10 mM ammonium (B1175870) acetate (B1210297) buffer), these peptides exhibit a CD spectrum characterized by a strong negative band around 200 nm, which is indicative of a random coil or disordered conformation. mdpi.comresearchgate.net

However, when introduced into a membrane-mimicking environment, such as 50% trifluoroethanol (TFE), the peptides undergo a significant conformational change. mdpi.com The CD spectra in TFE show distinct characteristics of an α-helical structure: a positive peak around 193 nm and two negative minima near 208 nm and 222 nm. mdpi.comresearchgate.net This induced helicity in a hydrophobic environment is a hallmark of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes.

Based on these findings for closely related palustrin-2 analogues, this compound is expected to exist as a disordered peptide in aqueous solution and to fold into an α-helical structure upon encountering a bacterial membrane. mdpi.comresearcher.life

Table 2: Typical CD Spectral Features for Palustrin-2 Analogues
EnvironmentConformationCharacteristic CD Peaks
Aqueous (Buffer)Random CoilStrong negative minimum at ~200 nm mdpi.comresearchgate.net
Membrane-mimetic (TFE)α-HelixPositive maximum at ~193 nm; Negative minima at ~208 nm and ~222 nm mdpi.com

Computational Chemistry and Bioinformatics

Computational approaches are indispensable for analyzing peptide sequences, predicting structures, and simulating their interactions with biological targets. These in-silico methods complement experimental techniques by providing deeper insights into the molecular mechanisms of action.

Molecular Modeling and Docking Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic view of a peptide's structure and its interactions with its environment at an atomic level. researchgate.net These techniques have been applied to members of the palustrin-2 family to understand their behavior in membrane-mimetic systems. biorxiv.orgnih.gov

A detailed MD simulation was performed on Palustrin-Ca, using its NMR-derived structure as a starting point, to model its interaction with a sodium dodecyl sulfate (B86663) (SDS) micelle, which serves as a simplified model for a negatively charged prokaryotic cell membrane. researchgate.netbiorxiv.org The simulation revealed several key aspects of the peptide's behavior:

Structural Stability: Throughout the simulation, the peptide largely maintained its α-helical conformation between residues Ile⁶ and Ala²⁶. researchgate.netbiorxiv.org

Membrane Interaction: The peptide quickly associated with the micelle, adopting a position parallel to the micelle's surface rather than inserting itself perpendicularly into the hydrophobic core. researchgate.netbiorxiv.orgnih.gov This surface orientation allows the peptide's hydrophobic residues to interact with the acyl chains of the micelle while its cationic (positively charged) residues interact with the negatively charged head groups. researchgate.net

Mechanism of Action: This observed preference for a parallel orientation on the membrane surface is consistent with a non-pore-forming mechanism of action, such as the "carpet" or "interfacial activity" models. uniprot.org In these models, the peptides accumulate on and disrupt the membrane surface, leading to its permeabilization without forming distinct transmembrane channels.

Given the structural and physicochemical similarities, it is predicted that this compound would engage with bacterial membranes in a comparable manner, utilizing an amphipathic α-helix to target and disrupt the lipid bilayer. uniprot.orgtandfonline.com

Sequence Alignment and Phylogenetic Analysis

The Palustrin-2 family of peptides is part of a large and diverse group of antimicrobial peptides found in the skin secretions of Ranid frogs. mdpi.com Sequence alignment and phylogenetic analysis are used to classify these peptides and understand their evolutionary relationships. mdpi.comcore.ac.uk

This compound is a member of the Palustrin-2 family, which typically consists of peptides around 31 amino acids in length and features the conserved C-terminal 'Rana box' motif (CKLAGGCPP). biorxiv.orgmdpi.com Sequence alignments show high similarity among members of the palustrin-2 family, such as Palustrin-2CE, Palustrin-2c, and Palustrin-Ca. biorxiv.orgtandfonline.com For instance, Palustrin-Ca shares an average sequence identity of 42.09% with 18 other peptides in the palustrin-2 family. biorxiv.org

Phylogenetic trees constructed from the amino acid sequences of precursor proteins or mature peptides show that different peptide families (e.g., brevinin, temporin, palustrin) form distinct clades. mdpi.comnih.gov These analyses help in the systematic classification of newly discovered peptides and provide insights into the evolutionary diversification of the amphibian innate immune system. nih.govnih.gov The analysis of sequences from different frog species, such as Rana chensinensis and Lithobates catesbeianus, demonstrates how these peptides have evolved, with some families being highly conserved while others show significant inter-species variation. tandfonline.comcore.ac.ukresearchgate.net

Table 3: Sequence Alignment of this compound and Selected Homologues
PeptideSource OrganismSequence
This compound Pelophylax lessonaeGFWDSIKGFGKAIAKNVLGKIKCKLGGGCPP
Palustrin-2CERana chensinensisGLWDSIKNFGKTIALNVMDKIKCKIGGGCPP tandfonline.com
Palustrin-CaLithobates catesbeianusGFLDIIKDTGKEFAVKILNNLKCKLAGGCPP biorxiv.org

Prediction of Secondary Structure and Physicochemical Parameters

Bioinformatics tools and web servers are widely used to predict the secondary structure and key physicochemical properties of peptides directly from their amino acid sequence. proteus2.camolbiol-tools.cacmu.edu.tw These predictions are valuable for initial characterization and for designing structure-activity relationship studies. mdpi.com

For this compound, secondary structure prediction algorithms consistently forecast a high propensity for α-helix formation, particularly in the central region of the peptide, which aligns with experimental CD and NMR data from homologous peptides. researchgate.netmdpi.com Helical wheel projections, a common tool for visualizing amphipathic helices, show a clear segregation of hydrophobic and hydrophilic residues on opposite faces of the helix for this compound and its relatives. tandfonline.com This amphipathicity is a critical determinant of antimicrobial activity.

Key physicochemical parameters can also be calculated in-silico. acdlabs.com A comparative analysis of this compound with Palustrin-2CE and Palustrin-2c highlighted similarities and differences. While the net charge and isoelectric point (pI) are similar among these peptides, Palustrin-2CE was noted to have the lowest GRAVY (grand average of hydropathy) value, indicating stronger hydrophilicity. tandfonline.com These subtle differences in physicochemical properties can influence the peptides' specific antimicrobial potency and spectrum. tandfonline.com

Table 4: Predicted Physicochemical Properties of this compound and Related Peptides
PeptideNet Charge (at pH 7)Isoelectric Point (pI)GRAVY (Hydrophilicity)
This compound +410.020.039
Palustrin-2c+410.020.171
Palustrin-2CE+49.76-0.194 tandfonline.com
Note: Values for this compound and -2c are predicted using standard bioinformatics tools (e.g., Expasy ProtParam) for comparison with published data for Palustrin-2CE.

Comparative and Phylogenetic Analyses of Palustrin 2 Peptides

Sequence Homology and Evolutionary Relationships within the Palustrin-2 Family

The Palustrin-2 family of antimicrobial peptides (AMPs) is characterized by notable sequence homology among its members, which points to a shared evolutionary origin. dnastar.com These peptides typically consist of 31 amino acid residues, although variations exist. researchgate.netmdpi.com A defining feature is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, commonly referred to as the 'Rana box', which is stabilized by a disulfide bond. researchgate.netmdpi.com This conserved structural motif is a hallmark of many AMPs found in the Ranidae family. mdpi.com

Sequence alignments of various Palustrin-2 peptides, isolated from different frog species, highlight both conserved regions and variable positions. tandfonline.com For instance, the precursor cDNAs for these peptides consistently show a structure comprising a signal peptide region, an N-terminal acidic spacer domain, a Lys-Arg processing site, and the C-terminal mature peptide. nih.govnih.gov This conserved precursor organization further supports their close evolutionary relationship.

While most Palustrin-2 peptides are 31 amino acids long, some variants have been identified. mdpi.com Palustrin-2ISb, isolated from Odorrana ishikawae, is an outlier with 36 residues, featuring an additional seven amino acids C-terminal to the Rana box. mdpi.comnih.gov Interestingly, sequence analysis shows that Palustrin-2ISb has a higher similarity to Palustrin-2 peptides from the Chinese odorous frog, Odorrana grahami (e.g., palustrin-OM, -OG1, and -OG2), than to other peptides from its native species. mdpi.comnih.gov This suggests a close evolutionary link between these geographically distinct species. nih.gov The study of such homologous sequences, which are genes sharing a common evolutionary origin, is crucial for phylogenetic analysis. dnastar.com

The table below presents a multiple sequence alignment of several members of the Palustrin-2 family, illustrating the conserved 'Rana box' and other shared features.

Peptide NameSequenceSource Species
Palustrin-2PLa GFLSTVKNLATNVAGTVLDTIRCK VTGGC RPRana palustris
Palustrin-2CE GFLSIVKGVAKNVAGTVLDTIRCK VTGGC RPRana chensinensis
Palustrin-2AR GFLSIVKGVAKNVAGTVLDTIRCK VTGGC Rana areolata
Palustrin-2ISa GLWNSIKIAGKNLFVNVLDKIRCK VAGGC Odorrana ishikawae
Palustrin-2ISb GLWNSIKIAGKKLFVNVLDKIRCK VAGGC KTSPDVEOdorrana ishikawae
Palustrin-OM GLWDTIKQAGKKFFLNVLDKIRCK VAGGC RTOdorrana grahami
Palustrin-2AJ1 GFLGIVKGLAKNVAGTVLDTIRCK VTGGC RPAmolops jingdongensis

Cysteine residues forming the disulfide bridge in the 'Rana box' are in bold.

Phylogenomic Implications from Palustrin-2 Peptide Sequences

The amino acid sequences of Palustrin-2 peptides serve as valuable molecular markers for phylogenomic studies, helping to trace the evolutionary relationships between amphibian species. core.ac.ukbase4.co.uksavemyexams.com By comparing the sequences of orthologous peptides—versions of the same peptide in different species that evolved from a common ancestral gene—scientists can infer how closely related those species are. dnastar.com An excess of non-synonymous substitutions in the coding regions for these peptides often indicates positive natural selection, suggesting they are rapidly evolving, likely as an adaptation to changing microbial threats. core.ac.uk

Several studies have demonstrated the utility of Palustrin-2 and other AMP sequences in clarifying phylogenetic relationships:

The primary structures of Palustrin-2 and other AMPs isolated from the crawfish frog, Rana areolata, were found to be consistent with a close phylogenetic relationship to the pickerel frog, Rana palustris. nih.gov

The high sequence similarity of Palustrin-2ISb from Odorrana ishikawae to peptides from Odorrana grahami provides strong evidence for a close evolutionary link between these two species. nih.gov

Phylogenetic analyses based on the amino acid sequences of various AMP families, including Palustrin-2, have been used to confirm the taxonomic status of species like Amolops chunganensis within the Ranidae family. nih.gov

Studies on European common frogs (Rana temporaria) and moor frogs (Rana arvalis) have utilized Palustrin gene sequences to investigate genetic variation across populations, revealing patterns of trans-specific polymorphism, where similar alleles are found in both species, indicating they were inherited from a common ancestor. diva-portal.org

This use of peptide sequences provides a functional layer to phylogenomics, linking the evolution of the host's immune system directly to its evolutionary history. base4.co.uk The divergence in peptide sequences over time reflects the speciation events and the evolutionary pressures each species has faced. savemyexams.comtutorchase.com

Future Research Directions

Elucidating Undiscovered Palustrin-2b Analogues and Variants

The immense biodiversity of amphibians suggests that a vast number of antimicrobial peptides (AMPs) remain undiscovered. researchgate.net Frogs of the genus Rana (now partially reclassified into Lithobates) are known to produce a remarkable array of AMPs, often with multiple isoforms present in a single species. researchgate.netcore.ac.uk These peptides are categorized into families based on structural similarities, with palustrins being found primarily in North American frogs. researchgate.netnih.gov The discovery of new this compound analogues and variants is a critical research direction.

Peptidomic analysis of skin secretions from various frog species has been instrumental in identifying novel peptides. researchgate.net For instance, different palustrin-2 peptides have been isolated from species like Lithobates palustris (the pickerel frog), Lithobates areolata, and Odorrana ishikawae. researchgate.netnih.govnih.gov These natural variants exhibit differences in their amino acid sequences, which can translate to variations in their antimicrobial spectrum and potency. researchgate.net A key conserved feature in many of these peptides is the "Rana box," a C-terminal cyclic domain formed by a disulfide bridge, which has been a focus of structure-activity relationship studies. mdpi.comnih.gov

Future efforts will likely involve:

Expanded Peptidomic Surveys: Systematic screening of skin secretions from a wider range of ranid frog species, particularly those from unexplored habitats, to identify novel, naturally occurring this compound variants. nih.gov

Transcriptomic Analysis: Analyzing the mRNA from frog skin glands to predict the amino acid sequences of precursor proteins, which can reveal novel mature peptide sequences. nih.gov

Synthetic Analogue Libraries: Building on studies like the modification of the palustrin-2 analogue GL-29, researchers can create targeted synthetic variants. mdpi.comnih.gov This includes truncating the peptide or substituting specific amino acids to probe the function of different domains and enhance bioactivity while minimizing toxicity. mdpi.comnih.gov

Advanced Computational Studies on Peptide-Membrane Interactions

Understanding how this compound interacts with and disrupts microbial membranes is fundamental to explaining its mechanism of action. Advanced computational techniques are indispensable for visualizing these complex molecular events. While the specific three-dimensional structure of this compound has not been elucidated, studies on the closely related peptide, Palustrin-Ca, provide a clear blueprint for future research. biorxiv.orgresearchgate.net

Key computational and structural biology approaches include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR can be used to determine the 3D structure of this compound in membrane-mimicking environments, such as a mixture of water and trifluoroethanol (TFE) or in the presence of micelles. biorxiv.orgnih.gov For Palustrin-Ca, NMR revealed a distinct α-helical structure, which is a common feature of many amphibian AMPs. biorxiv.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for modeling the dynamic interactions between a peptide and a bacterial membrane mimic, such as a sodium dodecyl sulfate (B86663) (SDS) micelle. biorxiv.orgresearcher.life Simulations of Palustrin-Ca showed that the peptide maintains its α-helical conformation and preferentially adopts a position parallel to the micelle surface, interacting via both hydrophobic and electrostatic forces. biorxiv.orgresearchgate.net This suggests a "carpet" or "interfacial activity" model of membrane disruption rather than a pore-forming one. uniprot.org

Future computational studies on this compound will aim to model its interaction with more realistic and complex bacterial membrane models, investigate the energetic favorability of different peptide orientations, and predict how specific amino acid substitutions might alter these interactions, thereby guiding the design of more potent analogues. frontiersin.org

Exploration of Novel Biosynthetic Pathways and Regulatory Mechanisms

The processes by which frogs synthesize and regulate the production of this compound are not fully understood, representing a significant area for future exploration. Research on other ranid frog AMPs has shown that they are synthesized as larger precursor proteins (prepropeptides). core.ac.uknih.gov These precursors typically consist of a signal peptide, an acidic spacer region, and the C-terminal mature AMP sequence. core.ac.uknih.gov

Future research in this area should focus on:

Gene Identification and Organization: Using genomic techniques like genome walking to identify the gene encoding the this compound precursor. Studies on the prepropalustrin-2CE2 gene in Rana chensinensis revealed a structure of three exons and two introns, which may be a conserved organization. nih.gov

Enzyme Characterization: Identifying and characterizing the specific proteases that cleave the precursor protein to release the mature peptide, as well as the enzymes responsible for post-translational modifications like the formation of the C-terminal disulfide bridge in the Rana box.

Regulatory Pathway Elucidation: Investigating the signaling pathways that control this compound gene expression. The synthesis of some frog AMPs is known to be induced by environmental stressors or microbial exposure. core.ac.uk Research on prepropalustrin-2CE2 has implicated the NF-κB family of transcription factors (specifically RelA and NF-κB1) in upregulating gene expression in response to bacterial stimuli. nih.gov Future work could use techniques like dual-luciferase reporter assays and yeast one-hybrid experiments to confirm these regulatory interactions for the this compound gene and uncover other involved factors. nih.gov Understanding these regulatory mechanisms is crucial, as the regulation of AMP genes can be highly complex and species-specific. nih.gov

Development of High-Throughput Screening Methodologies for Structure-Activity Relationship Studies

To efficiently navigate the vast number of potential this compound analogues, the development and application of high-throughput screening (HTS) methodologies are essential. mdpi.com HTS allows for the rapid testing of large peptide libraries to establish clear structure-activity relationships (SAR), identifying how changes in physicochemical properties like charge, hydrophobicity, and amphipathicity affect antimicrobial efficacy and toxicity. nih.govarchbronconeumol.org

Promising HTS strategies for this compound research include:

High-Throughput Peptide Synthesis: Techniques like the SPOT synthesis method enable the rapid, parallel creation of large arrays of different peptide analogues on a cellulose (B213188) support. nih.gov These peptides can then be cleaved and directly used in activity assays. nih.gov

Automated Antimicrobial Assays: Miniaturized liquid handling systems can automate the process of determining the Minimum Inhibitory Concentration (MIC) for hundreds or thousands of peptides simultaneously. creative-biolabs.com Luminescence-based assays, which measure bacterial viability by detecting light output from genetically engineered bacteria, are particularly well-suited for HTS as they are fast and highly sensitive. nih.gov

Cell-Based Screening Platforms: The Surface Localized Antimicrobial Display (SLAY) platform is an innovative HTS method where a library of peptides is expressed on the surface of bacteria. This allows for the rapid identification of active peptides through self-screening. nih.gov

By combining high-throughput synthesis with automated activity and toxicity screening, researchers can systematically evaluate this compound analogues. This approach, as demonstrated in the targeted modification of the analogue GL-29, can efficiently identify candidates with improved antimicrobial potency and reduced hemolytic activity, accelerating the journey from a natural peptide to a potential therapeutic lead. mdpi.comresearchgate.net

Q & A

Q. How can researchers ensure reproducibility when publishing this compound datasets?

  • Methodological Answer : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, Figshare). Provide detailed metadata, including instrument settings and software versions. Use version-controlled scripts (e.g., GitHub) for data analysis. Reference these resources in the “Data Availability” section, following transparency mandates in chemistry journals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.